3-Allyl-6-bromo-2-chloropyridine CAS number 1142191-82-9 properties
3-Allyl-6-bromo-2-chloropyridine CAS number 1142191-82-9 properties
An In-Depth Technical Guide to 3-Allyl-6-bromo-2-chloropyridine (CAS 1142191-82-9): A Versatile Building Block for Modern Synthesis
Executive Summary
3-Allyl-6-bromo-2-chloropyridine is a trifunctional heterocyclic compound poised as a highly versatile building block for researchers in drug discovery and materials science. Its unique architecture, featuring three distinct and orthogonally reactive sites—a bromo group, a chloro group, and an allyl group—offers a powerful platform for the strategic construction of complex molecular entities. The differential reactivity of the two halogen atoms, governed by their positions on the pyridine ring, allows for selective, sequential functionalization through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. This guide provides a comprehensive analysis of its known properties, a proposed synthetic strategy, an in-depth exploration of its chemical reactivity, and detailed protocols for its application in key synthetic transformations.
Core Physicochemical and Safety Profile
Commercial availability of 3-Allyl-6-bromo-2-chloropyridine is primarily for early-stage research and development. It is crucial for investigators to note that suppliers often do not provide comprehensive analytical data for this type of unique chemical.[1][2] The responsibility for confirming the identity and purity of the material through appropriate analytical methods rests with the end-user.[1][2]
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1142191-82-9 | [1][2][3][4] |
| Molecular Formula | C₈H₇BrClN | [1][2][4] |
| Molecular Weight | 232.50 g/mol | [1][2][4] |
| Appearance | Solid | [1] |
| SMILES | Clc1nc(Br)ccc1CC=C | [1][2] |
| InChI Key | CUWURFDLPNVNQR-UHFFFAOYSA-N | [1][2][5] |
| MDL Number | MFCD11857713 | [1][2][4] |
| Boiling/Melting Point | No data available | [6][7] |
Chemical Structure
Caption: Chemical structure of 3-Allyl-6-bromo-2-chloropyridine.
Safety and Handling Information
This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.
| Hazard Information | Details | Reference(s) |
| GHS Pictogram(s) | GHS05 (Corrosion) | [1] |
| Signal Word | Danger | [1][6] |
| Hazard Statement(s) | H318: Causes serious eye damage. | [1] |
| Precautionary Statement(s) | P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Storage Class | 11: Combustible Solids | [1] |
The Synthetic Landscape: A Proposed Pathway
Caption: Proposed synthetic workflow via regioselective cross-coupling.
Experimental Protocol: Proposed Synthesis via Stille Coupling
This protocol is a representative, hypothetical procedure based on well-established Stille coupling methodologies.
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Reaction Setup:
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To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 2,6-dibromo-3-chloropyridine (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
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Scientist's Note: The use of a Schlenk line and inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
-
Reagent Addition:
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Add anhydrous, degassed toluene via syringe.
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Add allyltributyltin (1.1 eq) dropwise to the stirred solution.
-
Rationale: Toluene is a common solvent for Stille couplings. Degassing (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent) removes dissolved oxygen which can degrade the catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting material.
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Rationale: Heat is required to drive the catalytic cycle. The C-Br bond at the 6-position is sterically less hindered and electronically more susceptible to oxidative addition to the Pd(0) center compared to the C-Br at the 2-position (if starting from a different isomer) or the C-Cl bond.
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-
Work-up and Purification:
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the target compound.
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Trustworthiness: The KF wash is a standard and effective method for removing organotin residues, which are toxic and can interfere with subsequent steps. Purification by chromatography is essential to isolate the product from unreacted starting material and catalyst residues.
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A Trifecta of Reactivity: Harnessing Orthogonal Functional Groups
The synthetic power of 3-Allyl-6-bromo-2-chloropyridine lies in the differential reactivity of its three functional handles. This allows for a modular and strategic approach to building molecular complexity.
Caption: Orthogonal reactivity map of 3-Allyl-6-bromo-2-chloropyridine.
Palladium-Catalyzed Cross-Coupling at the C6-Bromo Position
The carbon-bromine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond.[8][9] This is due to its lower bond dissociation energy, which facilitates the rate-determining oxidative addition step. This allows for selective functionalization at the 6-position while leaving the C2-chloro and C3-allyl groups untouched.
Experimental Protocol: Suzuki-Miyaura Coupling
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Reaction Setup: In an oven-dried vial, combine 3-Allyl-6-bromo-2-chloropyridine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), and a palladium catalyst/ligand system (e.g., Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq)).
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Inerting: Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
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Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.
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Execution: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
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Work-up: After cooling, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
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Expertise: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the reductive elimination step and improving catalyst turnover, leading to higher yields.
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Nucleophilic Aromatic Substitution (SNAr) at the C2-Chloro Position
The chlorine atom at the C2 position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen.[9][10] This allows strong nucleophiles, such as amines or alkoxides, to displace the chloride via an addition-elimination (SNAr) mechanism, leaving the C6-bromo and C3-allyl groups intact.
Experimental Protocol: Buchwald-Hartwig Amination (as an alternative to SNAr)
While SNAr is possible, the more modern Buchwald-Hartwig amination offers broader substrate scope and milder conditions. It would still preferentially occur at the more reactive C-Br bond. To achieve substitution at the C-Cl bond, one would first need to functionalize the C-Br position.
Protocol: SNAr with an Amine
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Setup: To a sealable reaction vial, add 3-Allyl-6-bromo-2-chloropyridine (1.0 eq) and the desired primary or secondary amine (2.0-3.0 eq).
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Solvent: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or DMSO.
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Execution: Seal the vial tightly and heat to 100-120 °C for 6-24 hours.
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Work-up: Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer, dry, and concentrate. Purify by chromatography.
-
Expertise: Using an excess of the amine can serve both as the nucleophile and the base to neutralize the HCl generated during the reaction. For less reactive amines, the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) may be required.
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Chemistry of the Allyl Group
The allyl group at the C3 position provides a third, distinct reactive site. It can participate in a wide range of transformations characteristic of alkenes, including:
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Oxidation: Dihydroxylation (using OsO₄) or oxidative cleavage (using O₃).
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Reduction: Hydrogenation to a propyl group (using H₂/Pd-C).
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Heck Reaction or Metathesis: For further C-C bond formation.
Applications in Drug Discovery and Materials Science
The true value of 3-Allyl-6-bromo-2-chloropyridine is its role as a versatile scaffold. A medicinal chemist can use this single starting material to rapidly generate a library of diverse analogues for structure-activity relationship (SAR) studies:
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Step 1 (Coupling): React the C6-bromo position with a library of boronic acids via Suzuki coupling.
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Step 2 (SNAr/Amination): Take the products from Step 1 and react the C2-chloro position with a library of amines.
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Step 3 (Allyl Modification): Further diversify the library by modifying the allyl group on selected compounds.
This modular approach enables the systematic exploration of the chemical space around the pyridine core, which is a privileged scaffold in many approved pharmaceuticals.
Characterization and Analytical Considerations
As suppliers do not typically provide analytical data, rigorous characterization is mandatory.
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure and assessing purity.
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Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
While experimental data is not published, predicted mass spectrometry data can provide a useful reference.
Predicted Collision Cross Section (CCS) Data [5]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 231.95232 | 135.6 |
| [M+Na]⁺ | 253.93426 | 149.8 |
| [M-H]⁻ | 229.93776 | 141.0 |
References
-
3-Allyl-6-bromo-2-chloropyridine - Amerigo Scientific. [Link]
-
GHS 11 (Rev.11) SDS Word 下载CAS: 1142191-82-9 Name - XiXisys. [Link]
-
3-allyl-6-bromo-2-chloropyridine (C8H7BrClN) - PubChemLite. [Link]
-
Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Safety Data Sheet: N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine - Chemos GmbH&Co.KG. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 3-Allyl-6-bromo-2-chloropyridine - Amerigo Scientific [amerigoscientific.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. 1142191-82-9 | CAS DataBase [chemicalbook.com]
- 5. PubChemLite - 3-allyl-6-bromo-2-chloropyridine (C8H7BrClN) [pubchemlite.lcsb.uni.lu]
- 6. 1142191-82-9|3-Allyl-6-bromo-2-chloropyridine|BLD Pharm [bldpharm.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1142191-82-9 Name: [xixisys.com]
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